molecular formula C14H12N2O B3060326 3-Phenyl-3,4-dihydroquinoxalin-2(1H)-one CAS No. 23465-73-8

3-Phenyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B3060326
CAS No.: 23465-73-8
M. Wt: 224.26 g/mol
InChI Key: IURISRNFECQLRH-UHFFFAOYSA-N
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Description

3-Phenyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 23465-73-8) is a high-purity chemical compound supplied for research purposes. This dihydroquinoxalinone derivative possesses a molecular formula of C14H12N2O and a molecular weight of 224.26 g/mol . This compound is of significant interest in organic and medicinal chemistry as a key synthetic intermediate. It serves as a versatile precursor in the synthesis of complex biheterocyclic systems, particularly via nucleophilic rearrangement reactions to form various benzimidazole and benzimidazolone derivatives . The benzimidazole scaffold is a privileged structure in drug discovery, known for its wide range of pharmacological applications. Benzimidazole-based molecules are structural isosteres of nucleotides and are found in numerous clinical drugs with activities including antiviral, anticancer, antimicrobial, and antifungal properties, as well as roles in treating hypertension and central nervous system disorders . The rearrangement of quinoxalinones like this compound provides a valuable method for accessing diverse benzimidazole-containing motifs that may be challenging to synthesize through classical methods . This compound is intended for research and further manufacturing applications only and is not approved for human diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-3,4-dihydro-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c17-14-13(10-6-2-1-3-7-10)15-11-8-4-5-9-12(11)16-14/h1-9,13,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURISRNFECQLRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)NC3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60505026
Record name 3-Phenyl-3,4-dihydroquinoxalin-2(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23465-73-8
Record name 3-Phenyl-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60505026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Phenyl 3,4 Dihydroquinoxalin 2 1h One and Its Analogues

Elucidation of Classical and Conventional Synthetic Routes

Condensation Reactions: Diverse Precursors and Optimized Conditions

The condensation of ortho-diaminobenzenes with various carbonyl-containing compounds remains a cornerstone for the synthesis of the quinoxalinone core. The choice of precursors and reaction conditions plays a critical role in the outcome of these reactions.

A primary and widely utilized method for the synthesis of 3,4-dihydroquinoxalin-2(1H)-ones involves the reaction of o-phenylenediamines with α-haloesters, such as ethyl bromoacetate (B1195939) or methyl 2-bromo-2-phenylethanoate. researchgate.netcsus.edu This reaction typically proceeds via an initial SN2 substitution, followed by an intramolecular cyclization to form the quinoxalinone ring. csus.edu The reaction conditions, including the choice of solvent, temperature, and base, can significantly influence the product composition and yield. For instance, the use of pyridine (B92270) as a base has been shown to favor the formation of the cyclized dihydroquinoxalinone product. csus.edu

Similarly, other carboxylic acid derivatives like chloroacetic acid can be used. One reported synthesis involves refluxing a mixture of o-phenylenediamine (B120857) and chloroacetic acid in aqueous ammonia (B1221849) to produce 3,4-dihydroquinoxalin-2(1H)-one. longdom.org The reaction of o-phenylenediamines with α-keto-carboxylic acids is another established route to quinoxalinone derivatives. organic-chemistry.org

Table 1: Synthesis of 3,4-dihydroquinoxalin-2(1H)-one Derivatives from o-Phenylenediamines and Carboxylic Acid Derivatives

o-Phenylenediamine DerivativeCarboxylic Acid DerivativeProductReference
o-PhenylenediamineEthyl bromoacetate3,4-Dihydroquinoxalin-2(1H)-one csus.edu
o-PhenylenediamineMethyl 2-bromo-2-phenylethanoate3-Phenyl-3,4-dihydroquinoxalin-2(1H)-one researchgate.net
o-PhenylenediamineChloroacetic acid3,4-Dihydroquinoxalin-2(1H)-one longdom.org
Cyclocondensation with Aroylpyruvates: Regioselectivity and Control Strategies

The cyclocondensation of o-phenylenediamines with aroylpyruvates is a facile method for preparing 3-acylmethylidene-3,4-dihydroquinoxalin-2(1H)-ones. sapub.org A significant challenge in this synthesis, particularly with unsymmetrically substituted o-phenylenediamines, is controlling the regioselectivity of the cyclization. The two amino groups of the diamine exhibit different nucleophilicities, which can lead to a mixture of regioisomeric products. sapub.org

Recent studies have demonstrated that the regioselectivity can be effectively controlled and even switched by the use of specific additives. For example, conducting the reaction in DMF at room temperature with p-toluenesulfonic acid (p-TsOH) as an additive can favor one regioisomer, while the use of hydroxybenzotriazole/N,N'-diisopropylcarbodiimide (HOBt/DIC) can selectively produce the other. sapub.org This switchable regioselectivity is highly dependent on the electronic nature of the substituent on the o-phenylenediamine. The reaction typically involves the more nucleophilic amino group attacking the more reactive α-carbonyl group of the aroylpyruvate to form an imine/enamine intermediate, which then undergoes intramolecular cyclization. sapub.org

Table 2: Regiocontrolled Synthesis of 3-Acylmethylidene-3,4-dihydroquinoxalin-2(1H)-ones

o-Phenylenediamine SubstituentAroylpyruvateAdditivePredominant RegioisomerRegioselectivityReference
-OMeEthyl 4-chlorobenzoylpyruvatep-TsOHSYN95% sapub.org
-OMeEthyl 4-chlorobenzoylpyruvateHOBt/DICANTI90% sapub.org
-ClEthyl 4-chlorobenzoylpyruvatep-TsOHSYN85% sapub.org
-ClEthyl 4-chlorobenzoylpyruvateHOBt/DICANTI92% sapub.org
-NO2Ethyl 4-chlorobenzoylpyruvatep-TsOHANTI97% sapub.org
-NO2Ethyl 4-chlorobenzoylpyruvateHOBt/DICSYN88% sapub.org
Unconventional Ring-Forming Reactions (e.g., from Furandiones)

Beyond the more common precursors, unconventional ring-forming reactions have been explored for the synthesis of quinoxalinone derivatives. One such example involves the reaction of o-phenylenediamine with furandione derivatives. For instance, the condensation of o-phenylenediamine with 3-bromomethyl-4-methyl-2,5-dihydro-2,5-furandione (also known as 2-bromomethyl-3-methylmaleic anhydride) in DMF results in the formation of 3-(1-carboxyvinyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone, with the elimination of hydrogen bromide. researchgate.net This approach demonstrates the versatility of using cyclic anhydrides as synthons for the quinoxalinone core, providing a pathway to derivatives with unique substitution patterns at the 3-position.

Reductive Cyclization Approaches

Reductive cyclization offers an alternative strategy for the synthesis of 3,4-dihydroquinoxalin-2(1H)-ones, often starting from nitro-substituted precursors. This method is particularly useful for accessing enantiopure derivatives when chiral starting materials are employed.

A powerful method for the synthesis of 3,4-dihydroquinoxalin-2(1H)-ones is the reductive cyclization of N-(o-nitroaryl)amino esters. This approach typically involves the reduction of the nitro group to an amino group, which then undergoes intramolecular cyclization with the ester functionality to form the quinoxalinone ring. This method is particularly valuable for the synthesis of enantiopure dihydroquinoxalinones, as it allows for the use of naturally occurring amino acids as chiral starting materials.

The reduction can be achieved using various reducing agents, with iron and zinc metal under mild conditions in a water/ethyl acetate (B1210297) mixture being effective. Another catalytic system reported for this transformation is Au/TiO2 with Et3SiH, which facilitates the reduction of the nitro group via heterogeneous transfer hydrogenation, followed by an intramolecular C-N transamidation upon treatment with silica. This method avoids the need for harsh reagents and often proceeds with high yields and excellent preservation of stereochemistry.

Asymmetric Reduction of Imine Intermediates

The asymmetric reduction of imines or iminium ions is a powerful and direct strategy for the synthesis of chiral amines and N-heterocycles. mdpi.com This approach is particularly effective as the imine intermediate can often be generated in situ from corresponding carbonyl compounds and amines, followed by a stereoselective reduction step. nih.gov In the context of dihydroquinoxalinones, this methodology involves the formation of a cyclic imine intermediate which is then reduced to afford the final chiral product.

The enantioselectivity of the reduction is typically controlled by a chiral catalyst, which can be a transition-metal complex or an organocatalyst. mdpi.comnih.gov For instance, chiral phosphoric acids have been successfully employed in the transfer hydrogenation of related heterocyclic imines, yielding products with high enantiomeric excess. nih.govresearchgate.net The reaction often proceeds through the formation of an enamine, which isomerizes to a more stable imine that is then enantioselectively reduced. nih.gov Imine reductases (IREDs) have also emerged as potent biocatalysts for the asymmetric reduction of C=N bonds, offering an alternative route to chiral amines with high stereoselectivity. nih.govresearchgate.net While direct examples for this compound are specific, the principles established for the asymmetric reduction of imines in the synthesis of other N-heterocycles, such as tetrahydroquinoxalines and tetrahydroisoquinolines, highlight the potential of this strategy. mdpi.comnih.gov

Cutting-Edge Synthetic Strategies and Catalysis

Recent advancements in synthetic chemistry have provided innovative and efficient routes to complex chiral molecules like dihydroquinoxalinones. These cutting-edge strategies often leverage the high selectivity of biocatalysts or the unique reactivity of transition metals to construct the desired heterocyclic core with excellent stereocontrol. nih.govacs.org

The key step in this chemoenzymatic sequence is a highly stereoselective hydroamination catalyzed by ethylenediamine-N,N′-disuccinic acid lyase (EDDS lyase). umcgresearch.orgnih.govnih.gov This enzyme, originating from Chelativorans sp. BNC1, catalyzes the asymmetric addition of various diamines to fumarate. acs.orgacs.orgnih.gov This biocatalytic reaction proceeds with remarkable enantioselectivity, producing N-substituted aspartic acid intermediates with enantiomeric excesses often exceeding 99%. umcgresearch.orgnih.govresearchgate.net The broad substrate scope of EDDS lyase allows for the synthesis of a diverse range of chiral building blocks. acs.orgnih.gov

Table 1: Substrate Scope of EDDS Lyase in the Hydroamination of Fumarate This interactive table summarizes the conversion and enantiomeric excess (ee) for the synthesis of N-substituted aspartic acid intermediates using EDDS lyase. Data sourced from related studies on dihydrobenzoxazinone and dihydroquinoxalinone synthesis.

Diamine SubstrateConversion (%)Enantiomeric Excess (ee) (%)
Diamine 1p>99>99
Diamine 1q>99>99
ProductOverall Yield (%)Enantiomeric Excess (ee) (%)
Dihydroquinoxalinone 178>99
Dihydroquinoxalinone 272>99

Transition metal catalysis offers a powerful toolkit for the construction of heterocyclic frameworks. Palladium, in particular, is a versatile metal used in a wide range of transformations, including hydrogenations and annulation reactions, to build complex molecular architectures. acs.orgrsc.org

Palladium-catalyzed reactions provide a direct route to the dihydroquinoxalinone scaffold. acs.org One effective method involves the reductive N-heteroannulation of enamines, which are formed in situ from the condensation of 2-nitroanilines with aldehydes. acs.org In the presence of a palladium catalyst, such as bis(dibenzylideneacetone)palladium(0), and carbon monoxide, these enamines undergo cyclization to afford 3,4-dihydroquinoxalinones. acs.org

This transformation is inherently regioselective and serves as an efficient method for constructing the core structure of these heterocycles. acs.org The general utility of palladium on carbon (Pd/C) as a heterogeneous catalyst for hydrogenation reactions is well-established, where it facilitates the addition of hydrogen across double bonds. masterorganicchemistry.comresearchgate.net In the context of dihydroquinoxalinone synthesis, palladium catalysts play a crucial role in reductive cyclization processes, where the reduction of a nitro group is often a key step leading to intramolecular cyclization. rsc.orgmdpi.com

Transition Metal-Catalyzed Transformations

Copper-Catalyzed Coupling Reactions and Subsequent Cyclization

Copper catalysis has emerged as a powerful and cost-effective strategy for the synthesis of quinoxalin-2(1H)-one derivatives. An effective method involves the direct C–H/N–H cross-coupling of quinoxalin-2(1H)-ones with various unprotected 2-quinoxalinones and 2-quinolinones, catalyzed by copper. rsc.orgnih.gov This approach offers a convenient route with a broad substrate scope, good tolerance for various functional groups, and high atom economy, leading to the formation of important biheteroaryls containing the quinoxalin-2(1H)-one scaffold. rsc.orgnih.gov

Another innovative copper-catalyzed method utilizes visible light to initiate the aerobic direct C–N coupling between o-phenylenediamines and terminal acetylenes. rsc.org Using simple copper(I) chloride as the catalyst, this photochemical process works efficiently for a wide array of substituted o-phenylenediamines and phenylacetylenes. rsc.org The key to this reaction is the direct photo-excitation of the in situ generated copper arylacetylide. rsc.org This method is notable for its mild conditions, high yields, and avoidance of ligands and strong oxidants, making it a more viable process for constructing these biologically significant heterocycles from readily available starting materials. rsc.org

Radical Functionalization for C-H Alkylation of Quinoxalinones

Direct C-H functionalization at the C3 position of quinoxalin-2(1H)-ones is a highly efficient strategy for synthesizing a diverse range of derivatives. researchgate.net Radical-mediated approaches have proven particularly effective for this transformation. One such method is a mild electro-oxidative process for the C–H alkylation of quinoxalin-2(1H)-ones using organoboron compounds like alkyl boronic acids, esters, and alkyl trifluoroborates. rsc.org This reaction proceeds through the radical cleavage of the C–B bond to generate alkyl radicals, which then add to the quinoxalinone core to form C–C coupled products. rsc.org

Visible light-induced photoredox catalysis has also been harnessed for the C3-functionalization of quinoxalin-2(1H)-ones. researchgate.net For instance, an acyl radical generation and functionalization strategy has been developed through the direct photoexcitation of benzothiazolines. The resulting acyl radicals can be trapped by quinoxalin-2(1H)-ones to achieve their C3–H functionalization. researchgate.net These radical-based methods offer a cost-effective and powerful means to access a wide variety of substituted quinoxalinone derivatives. researchgate.net

Sustainable and Green Chemical Syntheses (e.g., Microwave-Assisted, Reactions in Aqueous Media)

In line with the principles of green chemistry, sustainable methods for the synthesis of dihydroquinoxalinones have been developed, with a focus on reducing waste, energy consumption, and the use of hazardous materials. jddhs.combeilstein-journals.org Microwave-assisted synthesis has emerged as a particularly efficient technique. jddhs.comudayton.edu

ComponentRole in ReactionReference
AldehydesForms imine intermediate acs.orgnih.govacs.org
Fmoc-protected α-amino acidProvides the chiral backbone acs.orgnih.govacs.org
IsocyanideParticipates in the Ugi multicomponent reaction acs.orgnih.govacs.org
Polymer-supported 4-fluoro-3-amino benzoate (B1203000) esterServes as the aniline (B41778) precursor on a soluble support acs.orgnih.govacs.org

Carbon Atom Insertion Reactions for Structural Diversification of Dihydroquinoxalinones

Carbon atom insertion represents an advanced strategy for molecular editing, allowing for the modification of a molecule's core skeleton and a controlled increase in molecular complexity. rsc.org A novel carbon atom insertion reaction has been discovered for the synthesis of (Z)-3-(2-phenyl-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-ones. rsc.org

This transformation occurs when benzimidazoliums and 2-(methylsulfonyl)chromones are mixed under basic conditions. The subsequent addition of a basic aqueous solution triggers the insertion of the carbon atom from the 2-position of the chromone (B188151) into the in situ-generated N-heterocyclic carbene (NHC). rsc.org This skeletal rearrangement provides access to a unique scaffold found in numerous bioactive compounds. rsc.org This method highlights the potential of carbon atom insertion reactions for the structural diversification of dihydroquinoxalinones and related heterocyclic systems. rsc.orgresearchgate.netnih.govuchicago.edu

Stereoselective Synthesis and Chiral Induction in this compound Frameworks

The synthesis of enantiomerically pure this compound and its analogues is of significant interest due to the stereospecific interactions of chiral molecules in biological systems.

Chiral Pool Strategy Utilizing Amino Acids as Starting Materials

The chiral pool, which consists of readily available, enantiopure natural products, provides an efficient starting point for asymmetric synthesis. wikipedia.org α-Amino acids are particularly valuable chiral building blocks for the synthesis of optically pure 3,4-dihydroquinoxalin-2-ones. researchgate.netmdpi.combaranlab.org

One established strategy involves the coupling of enantiopure α-amino acids with ortho-halide-substituted nitrobenzenes or anilines, followed by cyclization. researchgate.netuit.no For example, a mild, ligand-free Ullmann-type amination of enantiopure α-amino acids with N-Boc-2-iodoanilines has been reported. uit.no The subsequent treatment with trifluoroacetic acid (TFA) facilitates the cyclization to form the substituted dihydroquinoxalin-2-ones. uit.no This process proceeds with good to excellent yields and, crucially, without racemization, affording the final products in excellent enantiomeric excess (>98% ee). uit.no Another approach involves the reductive cyclization of N-(o-nitroaryl)amino esters, derived from natural amino acids, using iron or zinc metal under mild conditions in a water/ethyl acetate mixture. researchgate.net

Chiral Starting MaterialKey TransformationOutcomeReference
Enantiopure α-amino acidsUllmann-type amination with N-Boc-2-iodoanilines followed by cyclizationEnantiopure 3-substituted dihydroquinoxalin-2-ones (>98% ee) uit.no
N-(o-nitroaryl)amino esters (from amino acids)Reductive cyclization with Fe or ZnEnantiopure dihydroquinoxalinones researchgate.net

Asymmetric Catalysis for High Enantiomeric Excess in Dihydroquinoxalinone Formation

Asymmetric catalysis offers a powerful and atom-economical alternative to chiral pool strategies for achieving high enantioselectivity. rsc.orgmdpi.com Various catalytic systems have been developed for the asymmetric synthesis of dihydroquinoxalinones and their reduced counterparts, tetrahydroquinoxalines.

A highly efficient method utilizes a Rhodium-thiourea catalyzed asymmetric hydrogenation. nih.gov This system effectively reduces quinoxalines and quinoxalinones to their corresponding chiral tetrahydroquinoxalines and dihydroquinoxalinones under mild conditions (1 MPa H₂ pressure at room temperature). nih.gov The reaction can be scaled up to the gram scale and even performed under continuous flow conditions without compromising the excellent yields (up to 98%) and enantioselectivities (up to 99% ee). nih.gov

Another approach involves a one-pot reaction that proceeds through a regioselective Heyns rearrangement followed by an enantioselective transfer hydrogenation. nih.govresearchgate.net This step-economical process uses readily available substrates to produce N-substituted tetrahydroquinoxalines in good yields (up to 97%) and high enantiomeric excess (up to 99% ee). rsc.orgresearchgate.net The success of these catalytic methods underscores the significant progress in achieving high levels of chiral induction in the synthesis of these important heterocyclic frameworks.

Catalytic SystemSubstrateProductYield (%)ee (%)Reference
Rh-thiourea complexQuinoxalines/QuinoxalinonesTetrahydroquinoxalines/Dihydroquinoxalinonesup to 98up to 99 nih.gov
Chiral Phosphoric Acid / Hantzsch Estero-Phenylenediamines / α-Keto-amidesN-Substituted Tetrahydroquinoxalinesup to 97up to 99 rsc.orgresearchgate.net

Control of Regioselectivity in the Formation of 3,4-Dihydroquinoxalin-2(1H)-one Isomers

The synthesis of 3,4-dihydroquinoxalin-2(1H)-ones often involves the cyclocondensation of an unsymmetrically substituted o-phenylenediamine with a 1,2-dicarbonyl compound. This reaction can lead to the formation of two regioisomers, and controlling which isomer is formed is a significant synthetic challenge. The regiochemical outcome is influenced by the electronic properties of the substituents on the o-phenylenediamine and the reaction conditions employed. nih.govcsus.edu

Research has demonstrated that the nucleophilicity of the two amino groups in the substituted o-phenylenediamine plays a key role in determining the initial point of attack on the dicarbonyl compound. nih.gov Generally, the more nucleophilic amino group will react preferentially. Electron-donating groups (EDGs) on the benzene (B151609) ring increase the nucleophilicity of the adjacent amino group, while electron-withdrawing groups (EWGs) decrease it. nih.gov

A systematic study on the reaction of monosubstituted o-phenylenediamines with derivatives of p-chlorobenzoylpyruvate has shown that the regioselectivity can be effectively "switched" by the use of specific additives. nih.gov In the absence of additives, the reaction often yields a mixture of isomers. However, by employing acidic or coupling reagents, a high degree of selectivity for one isomer can be achieved.

For instance, the use of p-toluenesulfonic acid (p-TsOH) as a catalyst tends to favor the formation of one regioisomer, while the use of a coupling agent system like 1-hydroxybenzotriazole (B26582) (HOBt) and N,N'-diisopropylcarbodiimide (DIC) can selectively produce the other. nih.gov This switchable regioselectivity is attributed to the different reaction mechanisms promoted by these additives. p-TsOH activates the α-keto group of the pyruvate, enhancing its electrophilicity and favoring reaction at the more nucleophilic amino group of the diamine. nih.gov Conversely, the HOBt/DIC system activates the carboxylic acid function of the pyruvate, leading to a different cyclization pathway and the opposite regioisomer. nih.gov The use of 4-dimethylaminopyridine (B28879) (DMAP) has also been shown to influence the regioselectivity, favoring the formation of the ANTI isomer. nih.gov

The following table summarizes the influence of substituents and additives on the regioselectivity of the reaction between substituted o-phenylenediamines and a p-chlorobenzoylpyruvate derivative. nih.gov

Substituent on o-phenylenediamineAdditiveRegioisomeric Ratio (SYN:ANTI)
-OCH3None85:15
-OCH3p-TsOH95:5
-OCH3HOBt/DIC14:86
-ClNone50:50
-Clp-TsOH80:20
-ClHOBt/DIC10:90
-CNNone20:80
-CNp-TsOH15:85
-CNHOBt/DIC95:5
-NO2None5:95
-NO2p-TsOH10:90
-NO2HOBt/DIC97:3

Specific Synthetic Approaches to this compound and its Direct Analogues

Several synthetic strategies have been developed for the targeted synthesis of this compound and its analogues. These methods often focus on efficiency, yield, and the ability to introduce specific substituents.

One direct and widely used method involves the reaction of an o-phenylenediamine with a 2-halo-2-phenylacetate derivative, such as methyl 2-bromo-2-phenylethanoate. This reaction proceeds via an initial nucleophilic substitution of the halide by one of the amino groups of the diamine, followed by an intramolecular cyclization to form the dihydroquinoxalinone ring. This approach is advantageous due to the commercial availability of the starting materials.

Another powerful and versatile method is the reductive cyclization of N-(2-nitrophenyl)amino acid derivatives. researchgate.net In the context of synthesizing the title compound, this would involve the preparation of N-(2-nitrophenyl)phenylglycine or its ester. The subsequent reduction of the nitro group to an amine, typically using reducing agents like iron powder in the presence of an acid (e.g., ammonium (B1175870) chloride) or catalytic hydrogenation, triggers a spontaneous intramolecular cyclization to yield the this compound. researchgate.net This method is particularly valuable for the synthesis of enantiopure compounds if an enantiomerically pure amino acid derivative is used as the starting material. uit.no

A summary of these synthetic approaches is presented in the table below.

Synthetic MethodStarting MaterialsKey TransformationTypical Yields
Condensation Reactiono-phenylenediamine, Methyl 2-bromo-2-phenylethanoateNucleophilic substitution followed by intramolecular cyclizationModerate to Good
Reductive CyclizationN-(2-nitrophenyl)phenylglycine esterReduction of the nitro group to an amine, followed by intramolecular cyclizationGood to Excellent
From α-amino acidsEnantiopure α-amino acids, N-Boc-2-iodoanilinesUllmann-type amination followed by cyclizationGood (79-90% for cyclization step)

The synthesis of 3-substituted dihydroquinoxalin-2-ones can also be achieved via a mild Ullmann-type, ligand-free amination of enantiopure α-amino acids with N-Boc-2-iodoanilines, followed by cyclization. uit.no This approach provides excellent control over the stereochemistry at the 3-position and allows for the introduction of a wide variety of substituents based on the chosen amino acid. For the synthesis of this compound, phenylglycine would be the amino acid of choice. The coupling reaction is followed by deprotection of the Boc group and subsequent cyclization to afford the desired product in good yields. uit.no

Mechanistic Elucidation of Reaction Pathways Involving 3 Phenyl 3,4 Dihydroquinoxalin 2 1h One

Detailed Reaction Mechanisms of Formation Pathways

The synthesis of the 3-Phenyl-3,4-dihydroquinoxalin-2(1H)-one core can be achieved through several distinct mechanistic routes. These pathways highlight a range of classical and modern synthetic strategies, from simple substitutions to complex cascade reactions.

SN2 Substitution and Intramolecular Cyclization Mechanisms

One of the most direct methods for synthesizing the this compound scaffold involves a two-step sequence initiated by a bimolecular nucleophilic substitution (SN2) reaction, followed by an intramolecular cyclization. This pathway typically utilizes o-phenylenediamine (B120857) and a substituted 2-halo-2-phenylacetate derivative as starting materials. researchgate.net

The mechanism commences with the nucleophilic attack of one of the amino groups of o-phenylenediamine on the electrophilic α-carbon of the phenylacetate (B1230308) ester (e.g., methyl 2-bromo-2-phenylethanoate). researchgate.net This carbon is activated by the adjacent ester group and the phenyl ring, and the halogen atom serves as an effective leaving group. The reaction proceeds via a classic SN2 transition state, leading to the formation of an N-substituted o-phenylenediamine intermediate.

Table 1: SN2 Substitution/Cyclization for Dihydroquinoxalinone Synthesis
Reactant 1Reactant 2Key Mechanism StepsReference
o-PhenylenediamineMethyl 2-bromo-2-phenylethanoate1. SN2 attack of NH2 on C-Br bond. 2. Intramolecular cyclization (amidation) with loss of methanol. researchgate.net
o-PhenylenediamineEthyl bromoacetate (B1195939)1. SN2 attack of NH2 on C-Br bond. 2. Intramolecular cyclization to form the dihydroquinoxalinone core. csus.edu

Cyclocondensation Mechanisms and Proposed Intermediates

Cyclocondensation reactions provide another major route to the this compound skeleton. This approach typically involves the reaction of an o-phenylenediamine with an α-keto acid, such as 2-oxo-2-phenylacetic acid, or its corresponding ester.

The mechanism is initiated by the condensation between one of the amine groups of the o-phenylenediamine and the ketone carbonyl group of the α-keto acid. This step forms a crucial imine or enamine intermediate. nih.gov The formation of this intermediate is often the rate-determining step and can be influenced by reaction conditions such as pH. nih.gov

Once the imine/enamine intermediate is formed, a rapid intramolecular cyclization occurs. The second amino group attacks the carboxylic acid or ester carbonyl, leading to a tetrahedral intermediate. Subsequent dehydration (in the case of the acid) or elimination of an alcohol (in the case of the ester) results in the formation of the stable, six-membered heterocyclic ring of this compound. nih.gov When unsymmetrically substituted o-phenylenediamines are used, the reaction can lead to a mixture of regioisomers, and the selectivity is dictated by the relative nucleophilicity of the two amino groups and the reactivity of the carbonyl groups. nih.gov

Table 2: Cyclocondensation Reactants and Intermediates
Diamine ComponentDicarbonyl ComponentProposed IntermediateReference
Monosubstituted o-phenylenediaminesAroylpyruvatesImine/Enamine nih.gov
o-Phenylenediamine3-Bromo-2-oxo-3-phenyl-propionic acid ethyl esterLikely imine intermediate followed by cyclization and elimination researchgate.net

Tandem Reactions and Domino Processes in Dihydroquinoxalinone Synthesis

Tandem or domino reactions offer a highly efficient strategy for synthesizing complex molecules like this compound in a single operation without isolating intermediates. rsc.org These processes are characterized by their atom economy and ability to build molecular complexity rapidly. researchgate.net

A prominent example of a domino process for dihydroquinoxalinone synthesis is the reductive cyclization of N-(o-nitroaryl)amino esters. sapub.org In this approach, a precursor containing both a nitro group on the aromatic ring and an amino ester side chain is subjected to reducing conditions. The reaction is initiated by the reduction of the nitro group to an amine. This newly formed amino group is positioned perfectly for an immediate intramolecular cyclization with the pendant ester group, forming the dihydroquinoxalinone ring in situ. This method avoids the handling of potentially unstable diamines and streamlines the synthetic sequence. sapub.org

Another strategy involves multi-component reactions where three or more starting materials combine in a single pot to form the product. A transition-metal-free, one-pot synthesis of 3,3-disubstituted 3,4-dihydroquinoxalin-2(1H)-ones has been achieved from 1,2-diaminobenzenes, α-ketoesters, and 4-alkyl-1,4-dihydropyridines, showcasing a tandem process. sapub.org

Table 3: Examples of Domino Processes in Dihydroquinoxalinone Synthesis
Domino StrategyStarting MaterialsKey TransformationsReference
Reductive CyclizationN-(o-nitroaryl)amino esters1. Reduction of nitro group to amine. 2. Intramolecular cyclization (amidation). sapub.org
One-Pot Three-Component Reaction1,2-Diaminobenzenes, α-ketoesters, 4-alkyl-1,4-dihydropyridinesSequential condensation and cyclization events. sapub.org
Cyclization/Hydrosilylation1,2-Diaminobenzenes, α-ketoestersA one-pot tandem procedure involving cyclization and sequential hydrosilylation can be stopped at the 3,4-dihydroquinoxalin-2(1H)-one stage by controlling reactant amounts. researchgate.net researchgate.net

Single-Carbon Transfer Mechanisms in Dihydroquinoxalinone Formation

The construction of the dihydroquinoxalinone ring can also be accomplished through mechanisms involving the transfer of a single carbon unit, which ultimately becomes the C2 carbonyl carbon of the heterocycle. These reactions, known as carbonylative cyclizations, often employ single-carbon synthons like carbon monoxide (CO) or their equivalents.

In a typical mechanism, an o-phenylenediamine derivative reacts with a C1 source under catalytic conditions. For instance, palladium-catalyzed carbonylative cyclization can be used. The process involves the coordination of the catalyst to the diamine and the insertion of carbon monoxide to form an acyl-metal intermediate. This is followed by an intramolecular nucleophilic attack by the second amino group onto the newly formed carbonyl group, which, after reductive elimination, yields the cyclic product. To avoid handling toxic carbon monoxide gas, solid CO surrogates such as molybdenum hexacarbonyl can be employed.

While this method is well-established for related heterocycles like dibenzodiazepinones, the principles apply to quinoxalinone synthesis. nih.gov For example, the reaction of an enamine derived from o-phenylenediamine under a carbon monoxide atmosphere can lead to cyclization, affording 3,4-dihydroquinoxalin-2-one derivatives. sapub.org Other C1 synthons, such as phosgene (B1210022) equivalents (e.g., triphosgene, carbonyldiimidazole), can also be used to introduce the carbonyl group between the two nitrogen atoms of the diamine precursor.

Chemical Transformations and Reactivity of the this compound Core

The this compound scaffold is not merely a synthetic endpoint but also a versatile intermediate for further chemical transformations. Its reactivity is centered around the dihydro-pyrazinone ring, which can undergo various modifications, most notably oxidation.

Oxidation Pathways Leading to Quinoxalinone and Other Derivatives

The most common transformation of the this compound core is its oxidation (dehydrogenation) to the corresponding aromatic 3-phenylquinoxalin-2(1H)-one. This reaction involves the formal removal of two hydrogen atoms from the C3 and N4 positions, resulting in the formation of a double bond within the heterocyclic ring and creating a more conjugated, stable system.

This oxidation can be accomplished using a variety of oxidizing agents. For instance, lead tetraacetate has been successfully used to convert this compound into its unsaturated analog. researchgate.net The reaction conditions can also play a crucial role; for example, the synthesis of dihydroquinoxalinones from o-phenylenediamine and ethyl bromoacetate can yield the oxidized quinoxalinone form as a major product in the absence of a base. csus.edu This suggests that air (oxygen) can act as the oxidant under certain conditions. Modern methods may also employ photoredox catalysis for such oxidative functionalizations.

Table 4: Oxidizing Agents for the Dehydrogenation of this compound
Oxidizing AgentProductReaction TypeReference
Lead tetraacetate3-Phenylquinoxalin-2(1H)-oneDehydrogenation researchgate.net
Air (O2)Quinoxalin-2(1H)-oneIn-situ dehydrogenation (favored in the absence of base) csus.edu
DMSOQuinoxalin-2(1H)-one derivativesOxidation researchgate.net

Reduction Processes and Formation of More Saturated Analogues

The this compound scaffold contains two key reducible functionalities: the amide carbonyl group (C=O) at the C2 position and the endocyclic imine-like C=N bond that can exist in equilibrium or be formed upon oxidation. Reduction of these groups leads to the formation of more saturated analogues, primarily 3-phenyl-1,2,3,4-tetrahydroquinoxaline. The principal methods to achieve this transformation are through the use of complex metal hydrides and catalytic hydrogenation.

Hydride Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are effective for the complete reduction of the amide functionality within the dihydroquinoxalinone ring. The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the oxygen atom to yield the corresponding amine. This process effectively converts the lactam ring into a fully saturated heterocyclic system. For instance, the reduction of a substituted 3,4-dihydroquinoxalin-2-one with LiAlH₄ in refluxing tetrahydrofuran (B95107) (THF) has been shown to produce the corresponding 1,2,3,4-tetrahydroquinoxaline (B1293668) derivative in good yield. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not potent enough to reduce the stable amide bond under standard conditions. researchgate.net

Catalytic Hydrogenation: Catalytic hydrogenation represents another versatile method for the synthesis of saturated analogues. While this compound is already a partially reduced system, further saturation to the tetrahydroquinoxaline can be achieved. This process typically involves the use of molecular hydrogen (H₂) in the presence of a transition metal catalyst, such as rhodium (Rh), palladium (Pd), or platinum (Pt). Rhodium-based catalysts, particularly those incorporating chiral ligands like thiourea-bisphosphine, have been successfully employed in the asymmetric hydrogenation of quinoxalinone precursors to yield chiral dihydroquinoxalinones. These catalytic systems are also capable of reducing the C=N bond, facilitating the conversion to tetrahydroquinoxalines under controlled hydrogen pressure and temperature. researchgate.net The mechanism involves the oxidative addition of hydrogen to the metal center, followed by the transfer of hydride to the substrate.

The choice of reducing agent and reaction conditions is critical for controlling the extent of reduction. For example, a one-pot tandem procedure involving cyclization and sequential hydrosilylation with polymethylhydrosiloxane (B1170920) (PMHS) can be modulated; decreasing the amount of the hydrosilane allows the reaction to be stopped at the 3,4-dihydroquinoxalin-2(1H)-one stage, whereas a larger excess promotes further reduction.

Table 1: Comparison of Reduction Methods for Dihydroquinoxalin-2-ones

Method Reducing Agent/Catalyst Product Type Key Features
Hydride Reduction Lithium Aluminum Hydride (LiAlH₄) 1,2,3,4-Tetrahydroquinoxaline Reduces the amide carbonyl completely. Requires anhydrous conditions.
Catalytic Hydrogenation H₂ with Rh, Pd, or Pt catalysts 1,2,3,4-Tetrahydroquinoxaline Can be performed stereoselectively with chiral catalysts. Atom economical.

| Hydrosilylation | Polymethylhydrosiloxane (PMHS) | 1,2,3,4-Tetrahydroquinoxaline | Can be controlled to yield either the dihydroquinoxalinone or the fully reduced product. |

Nucleophilic and Electrophilic Reactivity of the Dihydroquinoxalinone Ring System

The reactivity of the this compound ring is characterized by a balance between nucleophilic and electrophilic behavior, primarily centered around the N1-C2-C3-N4 backbone.

Nucleophilic Reactivity: The most significant nucleophilic character arises from the α-carbon to the carbonyl group (C3). The proton at this position is acidic and can be abstracted by a base to form an enolate intermediate. This enolate is a potent nucleophile and is central to various C-C bond-forming reactions. For example, under photocatalytic conditions, direct enolization of the quinoxalinone ring in water can be facilitated by a sulfonic ion exchange resin. mdpi.com This enol or enolate form readily participates in Mannich-type reactions, reacting with electrophilic imines to generate β-amino ketone derivatives. mdpi.com

Visible-light photocatalysis has been employed to generate a radical at the C3 position, which subsequently engages in nucleophilic addition to electrophiles like trifluoromethyl ketones. This highlights the versatility of the C3 position as a nucleophilic center through various intermediates.

Electrophilic Reactivity: The electrophilic nature of the ring system can be manifested through the formation of an iminium ion intermediate. Under photoredox catalysis, oxidation of the dihydroquinoxalinone can lead to an iminium cation. This highly electrophilic species is susceptible to attack by nucleophiles. In the absence of external nucleophiles, intramolecular reactions can occur. For instance, if the N4 position bears a substituent with a nucleophilic moiety (such as a C=C double bond), an intramolecular cyclization can be triggered where the double bond attacks the electrophilic iminium center. This strategy has been utilized to construct complex polycyclic and spirocyclic ring systems with high stereoselectivity. uit.no

The carbonyl carbon (C2) itself is an electrophilic center, though its reactivity is tempered by the adjacent nitrogen atom (N1) which can donate lone-pair electron density. Nonetheless, it remains susceptible to attack by strong nucleophiles.

Table 2: Key Reactive Sites and Intermediates

Site/Intermediate Type of Reactivity Common Reactions
C3-H (via Enol/Enolate) Nucleophilic Mannich reaction, Alkylation, Aldol-type additions
Iminium Cation Electrophilic Intramolecular cyclization, Nucleophilic addition
Carbonyl Carbon (C2) Electrophilic Reduction by strong nucleophiles (e.g., hydrides)

| Nitrogen Atoms (N1, N4) | Nucleophilic | Alkylation, Acylation (primarily at N4) |

Rearrangement Reactions and Tautomeric Equilibria of Dihydroquinoxalinones

The chemical behavior and reactivity of this compound are profoundly influenced by tautomeric equilibria. While major skeletal rearrangements are not commonly reported, the interconversion between tautomeric forms is a critical mechanistic step in many of its functionalization reactions.

Keto-Enol Tautomerism: The most important tautomeric relationship in this system is the keto-enol equilibrium. The standard keto form, this compound, can tautomerize to its enol form, 3-phenyl-2-hydroxy-1,4-dihydroquinoxaline. Although the equilibrium generally lies heavily in favor of the more stable keto tautomer, the enol form is a crucial reactive intermediate. masterorganicchemistry.comchemistrysteps.com The formation of the enol is often the first step in reactions involving functionalization at the C3 position. Acidic or basic conditions can catalyze this tautomerization, increasing the concentration of the enol or the corresponding enolate, thereby facilitating its participation in nucleophilic reactions. mdpi.com The direct enolization has been mechanistically proposed in photocatalytic approaches to form various (Z)-amino ketones containing the dihydroquinoxalinone skeleton. mdpi.com

Amide-Imidol Tautomerism: A second, less dominant, tautomerism is the amide-imidol equilibrium. The lactam (amide) structure of the ring can interconvert to its imidol tautomer, where the proton from the N1 nitrogen migrates to the carbonyl oxygen, resulting in a hydroxyl group at C2 and a C=N double bond within the ring. While amides are generally much more stable than their imidol counterparts, the imidol form can be involved in certain reaction pathways. The nitrogen atom in the imidol form is significantly more nucleophilic than in the amide form, which could influence reactivity under specific conditions. researchgate.netresearchgate.net

Rearrangement Reactions: While specific named rearrangements like the Beckmann or Baeyer-Villiger are not directly applicable or commonly observed, the dihydroquinoxalinone scaffold can be a precursor for complex structures through processes described as "clever rearrangements." uit.no These often involve multi-step sequences rather than a single concerted rearrangement. For example, photoassisted intramolecular cycloadditions can lead to exotic spirocyclic quinoxalinone systems, a transformation that involves significant reorganization of the molecular structure. uit.no

Table 3: Tautomeric Equilibria of the Dihydroquinoxalinone Ring

Equilibrium Keto/Amide Form Enol/Imidol Form Significance
Keto-Enol This compound 3-Phenyl-2-hydroxy-1,4-dihydroquinoxaline Crucial for nucleophilic reactivity at the C3 position; catalyzed by acid or base.

| Amide-Imidol | this compound | 3-Phenyl-2-hydroxy-1,2-dihydroquinoxaline | Generally favors the amide form; the imidol form has enhanced nitrogen nucleophilicity. |

Advanced Spectroscopic Characterization and Crystallographic Analysis of 3 Phenyl 3,4 Dihydroquinoxalin 2 1h One

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in 3-Phenyl-3,4-dihydroquinoxalin-2(1H)-one can be established.

Elucidation of ¹H and ¹³C NMR Spectral Data for Structural Confirmation

The ¹H NMR spectrum of this compound provides distinct signals that confirm its key structural features. In a typical spectrum recorded in dimethyl sulfoxide (DMSO-d₆), a singlet appears around 10.43 ppm, which is characteristic of the amide proton (N-H) at the N1 position. The phenyl group protons present as a multiplet between 7.24 and 7.34 ppm. The protons on the benzo portion of the quinoxaline (B1680401) ring system appear in the aromatic region from approximately 6.57 to 6.76 ppm. A crucial singlet observed at around 4.92 ppm corresponds to the methine proton (C-H) at the C3 position, confirming the dihydro nature of the quinoxaline ring. rsc.org

The ¹³C NMR spectrum further corroborates the molecular structure by identifying each unique carbon environment. The carbonyl carbon (C=O) of the amide group typically resonates downfield, providing a key diagnostic signal. The carbons of the phenyl ring and the fused benzene (B151609) ring show a series of signals in the aromatic region (approximately 113-141 ppm). The methine carbon at the C3 position, bonded to the phenyl group, gives a characteristic signal in the aliphatic region, further confirming the structure.

Table 1: ¹H NMR Spectral Data for this compound
Chemical Shift (δ) ppmMultiplicityAssignment
10.43sN1-H
7.34 - 7.24mPhenyl-H
6.76ddQuinoxaline-H
6.67sN4-H
6.62 - 6.57mQuinoxaline-H
4.92sC3-H
Data recorded in DMSO-d₆ at 400 MHz. rsc.org

Application of Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, NOESY) for Complex Structures and Regioisomer Assignment

While 1D NMR is powerful, two-dimensional (2D) NMR techniques are indispensable for assigning complex structures and resolving ambiguities, such as determining the correct regioisomer in syntheses of substituted dihydroquinoxalinones. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It is invaluable for unambiguously assigning carbon signals by linking them to their known proton counterparts, confirming, for example, the direct bond between the methine proton at 4.92 ppm and its corresponding carbon. pressbooks.pub

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals correlations between protons and carbons that are two or three bonds apart. This is crucial for piecing together the molecular skeleton. For instance, an HMBC experiment would show correlations from the C3-H proton to the carbons of the phenyl ring and to the carbonyl carbon (C2), providing definitive evidence of the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. This is particularly useful for determining stereochemistry and conformation. In complex derivatives of this compound, NOESY can help establish the spatial relationship between substituents. utoronto.ca

These 2D NMR methods are often critical in synthetic chemistry to confirm that the desired regioisomer has been formed, as different isomers can be difficult to distinguish by 1D NMR or other simpler techniques alone.

Infrared (IR) and High-Resolution Mass Spectrometry (HRMS) for Functional Group Analysis and Molecular Weight Determination

IR spectroscopy and HRMS provide complementary information to NMR for a complete structural characterization.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the IR spectrum would prominently feature a strong absorption band for the amide carbonyl group (C=O) typically in the region of 1670-1690 cm⁻¹. Additionally, stretching vibrations corresponding to the N-H bonds of the amide and amine groups would be visible, usually in the 3200-3400 cm⁻¹ range. Aromatic C-H and C=C stretching bands would also be present.

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. rsc.org For this compound (C₁₄H₁₂N₂O), the calculated exact mass is 224.09496. An HRMS measurement confirming this value provides high confidence in the molecular formula and rules out other potential structures with the same nominal mass.

X-ray Diffraction Studies for Solid-State Structure and Crystal Packing

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

Determination of Molecular Conformation and Dihedral Angles within the Dihydroquinoxaline Moiety

X-ray diffraction studies on derivatives of this compound show that the dihydroquinoxaline moiety is typically non-planar. nih.goviucr.org For example, in the related structure 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one, a dihedral angle of 4.51 (5)° exists between the constituent rings of the quinoxaline system. nih.goviucr.org

A key conformational feature is the dihedral angle between the plane of the dihydroquinoxaline ring system and the attached phenyl ring at the C3 position. This angle can vary significantly depending on the substituents and crystal packing forces. In related structures, this angle has been observed to be around 30.87 (4)°, indicating a significant tilt of the phenyl ring relative to the heterocyclic core. nih.goviucr.org This orientation is influenced by both steric effects and the formation of intra- and intermolecular interactions. iucr.orgnih.gov

Table 2: Selected Dihedral Angles in 3-Phenyl-dihydroquinoxaline-2(1H)-one Derivatives
CompoundDihedral Angle (Dihydroquinoxaline vs. Phenyl Ring)Reference
1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one30.87 (4)° nih.gov
Substituted Dimer7.35 (5)° and 37.63 (5)° nih.gov
Substituted Dimer11.51 (7)° nih.gov
Note: Angles can vary based on substitution and crystal environment.

Analysis of Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions in Crystal Lattices

The crystal packing of this compound and its derivatives is stabilized by a network of non-covalent interactions. nih.gov X-ray analysis reveals the specific nature of these interactions:

Hydrogen Bonding: C—H⋯O and C—H⋯N hydrogen bonds are commonly observed, linking molecules into chains or more complex three-dimensional networks. nih.goviucr.orgnih.gov The amide oxygen is a frequent hydrogen bond acceptor.

π-Stacking Interactions: The aromatic rings of the quinoxaline system and the phenyl substituent participate in π-stacking interactions, where the planes of the rings are arranged in a parallel or offset fashion. These interactions, with centroid-to-centroid distances typically between 3.6 and 3.9 Å, are crucial for stabilizing the crystal lattice. nih.gov

Hirshfeld Surface Analysis for Quantifying Intermolecular Contact Contributions

Hirshfeld surface analysis is a powerful tool for investigating intermolecular interactions within a crystal lattice. By partitioning the crystal space into regions where the electron distribution of a promolecule dominates over the sum of electron densities from all other molecules, it allows for the quantification of different types of intermolecular contacts.

For derivatives of this compound, Hirshfeld surface analysis has been employed to elucidate the nature and extent of various non-covalent interactions that stabilize the crystal structure. These analyses generate two-dimensional fingerprint plots that summarize the intermolecular contacts.

Similarly, for N-benzyl-3-phenylquinoxalin-2-amine, a compound with a related quinoxaline core, H···H contacts are also the dominant contributors to the surface area, making up 53.4% of the total uomphysics.net. This prevalence of H···H contacts is a common feature in organic molecules and highlights the importance of van der Waals forces in crystal packing.

The following table summarizes the percentage contributions of various intermolecular contacts to the total Hirshfeld surface area for a derivative of this compound.

Intermolecular ContactPercentage Contribution (%)
H···H51.3
C···H/H···C24.2
C···C9.0
N···H/H···N6.5
O···H/H···O5.0
C···N3.5

This data is for 3-phenyl-1-{3-[(3-phenylquinoxalin-2-yl)oxy]propyl}-1,2-dihydroquinoxalin-2-one, a derivative of the subject compound. nih.goviucr.org

Electronic Spectroscopy: UV-Visible Absorption and Emission Properties, including Excited-State Phenomena of Dihydroquinoxalinones

Electronic spectroscopy, specifically UV-Visible absorption and emission spectroscopy, provides valuable information about the electronic transitions within a molecule. The dihydroquinoxalinone core, featuring a conjugated π-electron system, is expected to exhibit characteristic absorption and emission properties.

The extent of conjugation in a molecule significantly influences its UV-Vis absorption spectrum. An increase in conjugation generally leads to a decrease in the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in the absorption of longer wavelengths of light.

For quinoxalin-2(1H)-one derivatives, studies have shown that these compounds can absorb visible light. For instance, a derivative of quinoxalin-2(1H)-one is capable of absorbing light in the purple region of the visible spectrum. acs.org Upon irradiation, new absorption peaks have been observed at 465 and 495 nm, suggesting the formation of new species or complexes in the excited state acs.org.

The photoexcitation of quinoxalin-2(1H)-ones can lead to a variety of photochemical reactions. Under visible light, the photoexcited quinoxalin-2(1H)-one can engage in single-electron transfer (SET) processes acs.org. This excited-state reactivity is a key aspect of the photochemistry of this class of compounds and is being explored for applications in photoredox catalysis.

The following table outlines the key electronic spectroscopy properties observed for a quinoxalin-2(1H)-one derivative.

PropertyObservation
UV-Visible Absorption Absorbs in the purple region of the visible spectrum.
Excited-State Absorption New absorption peaks appear at 465 and 495 nm after irradiation.
Excited-State Reactivity Capable of undergoing single-electron transfer upon photoexcitation.

This data is for a derivative of quinoxalin-2(1H)-one and illustrates the general electronic properties of this class of compounds. acs.org

Computational and Theoretical Investigations on 3 Phenyl 3,4 Dihydroquinoxalin 2 1h One

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. calvin.edu It is widely utilized for its balance of accuracy and computational efficiency, making it a standard tool for studying molecules of medium to large size, such as quinoxalinone derivatives. calvin.eduresearchgate.net Calculations are often performed using hybrid functionals like B3LYP in conjunction with basis sets such as 6-311G(d,p), which provide a reliable description of molecular geometries and electronic properties. nih.govnih.gov

A fundamental step in computational analysis is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms in a molecule. For derivatives of 3-Phenyl-3,4-dihydroquinoxalin-2(1H)-one, DFT calculations have been used to determine the most stable conformation in the gas phase, which can then be compared with experimental data from X-ray crystallography. nih.govnih.gov

Studies on closely related N-substituted 3-phenylquinoxalin-2-one derivatives reveal key structural features that are expected to be present in the parent compound. The dihydroquinoxaline ring system is typically not perfectly planar. nih.gov For instance, in 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one, a dihedral angle of 4.51 (5)° exists between the constituent rings of the dihydroquinoxaline moiety. nih.gov A significant conformational feature is the rotation of the C3-phenyl group relative to the plane of the quinoxalinone core. This twist is consistently observed, with the dihedral angle varying depending on the substitution and crystal packing forces. In different derivatives, this angle has been reported to be 20.40 (9)°, 30.87 (4)°, and 39.32 (5)°. nih.govnih.govnih.gov This non-planar arrangement is crucial for understanding the molecule's intermolecular interactions and biological activity.

The table below presents a comparison of selected theoretical and experimental bond lengths and angles for a representative N-alkylated derivative, demonstrating the high level of agreement typically achieved by DFT calculations.

ParameterBond/AngleCalculated (DFT)Experimental (X-ray)
Bond Length (Å)N1–C21.3851.381 (3)
Bond Length (Å)C2–O11.2271.221 (2)
Bond Length (Å)C2–C31.4811.478 (3)
Bond Length (Å)C3–N41.2891.284 (3)
Bond Angle (°)C8–N1–C2123.6123.5 (2)
Bond Angle (°)O1–C2–N1120.9121.1 (2)
Bond Angle (°)N4–C3–C2124.7124.9 (2)
Bond Angle (°)C4–N4–C3117.4117.6 (2)

Data adapted from studies on 1-nonyl-3-phenylquinoxalin-2-one for illustrative purposes. nih.gov

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost empty orbital that can accept electrons, thus governing electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. wikipedia.org A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. emerginginvestigators.orgnih.gov

The following table summarizes key quantum chemical parameters calculated for a representative N-substituted 3-phenylquinoxalin-2-one derivative.

ParameterSymbolValue (eV)
Total EnergyEtotal-29343.5617
HOMO EnergyEHOMO-6.1155
LUMO EnergyELUMO-2.2251
Energy GapΔE3.8904
Ionization PotentialI ≈ -EHOMO6.1155
Electron AffinityA ≈ -ELUMO2.2251
Electronegativityχ = (I+A)/24.1703
Chemical Hardnessη = (I-A)/21.9452
Electrophilicity Indexω = χ²/2η4.4703
Softnessσ = 1/η0.5141

Data adapted from studies on 1-nonyl-3-phenylquinoxalin-2-one for illustrative purposes. nih.gov

The Molecular Electrostatic Potential (MEP or ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. nih.gov The ESP map illustrates the electrostatic potential on the electron density surface, with different colors indicating regions of varying potential. researchgate.net Regions with negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions with positive potential (blue) are electron-poor and are favorable sites for nucleophilic attack. nih.govresearchgate.net

For a molecule like this compound, the ESP surface would show the most negative potential localized around the highly electronegative oxygen atom of the carbonyl group. This indicates that the carbonyl oxygen is the primary site for interactions with electrophiles or for hydrogen bonding. The nitrogen atoms of the quinoxaline (B1680401) ring would also exhibit negative potential, though to a lesser extent than the carbonyl oxygen. researchgate.net Conversely, the most positive potential would be found around the hydrogen atom attached to the N1 nitrogen (N-H), making it the most likely site for deprotonation by a base or for nucleophilic interaction.

Analysis of molecular orbitals and charge distribution provides a quantitative picture of the electronic landscape of a molecule. As mentioned, the frontier molecular orbitals (HOMO and LUMO) of 3-phenylquinoxalin-2-one derivatives are typically delocalized over the entire π-system, indicating a conjugated electronic structure. nih.govnih.gov

Reaction Mechanism Prediction and Energy Profile Calculations using Computational Methods

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the prediction of reaction pathways and the calculation of energy profiles. rsc.org By modeling reactants, transition states, intermediates, and products, researchers can map out the energetic landscape of a chemical reaction and identify the rate-determining step. nih.gov

While specific energy profile calculations for reactions of the parent this compound are not extensively detailed in the literature, the methodology can be applied to understand its synthesis and reactivity. For example, the common synthesis of the dihydroquinoxalin-2-one core involves the condensation of an o-phenylenediamine (B120857) with an α-keto ester or α-halo ester. csus.edu A computational study of this process would involve:

Optimizing the 3D structures of the reactants, all potential intermediates, and transition states.

Calculating the Gibbs free energy for each structure.

Constructing a reaction coordinate diagram to visualize the energy changes along the reaction pathway.

This approach can predict the feasibility of a proposed mechanism and explain observed regioselectivity or stereoselectivity. Furthermore, computational methods like molecular docking and molecular dynamics simulations are used to predict how dihydroquinoxalinone derivatives interact with biological targets, such as enzymes. nih.govnih.gov These studies calculate the binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the molecule and the active site, guiding the design of more potent and selective therapeutic agents. nih.gov

Theoretical Investigations of Spectroscopic Properties (e.g., Vibrational Frequencies, UV-Vis Transitions)

DFT calculations are also highly effective for predicting the spectroscopic properties of molecules, which can be directly compared with experimental data for structure validation.

Vibrational Frequencies (FT-IR): After a successful geometry optimization, the harmonic vibrational frequencies of the molecule can be calculated. nih.gov These theoretical frequencies correspond to the vibrational modes (stretching, bending, etc.) observed in an infrared (IR) spectrum. By comparing the calculated spectrum with the experimental one, each absorption band can be assigned to a specific molecular motion. For this compound, key predicted vibrations would include the C=O stretching frequency of the amide carbonyl group, the N-H stretching frequency, and various C-H and C=C aromatic stretching modes. The good agreement often found between theoretical and experimental bond parameters suggests a similarly high accuracy for vibrational frequency predictions. nih.gov

UV-Vis Transitions: The electronic transitions that give rise to ultraviolet-visible (UV-Vis) absorption spectra can be modeled using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic excitations from the ground state to various excited states. The calculated excitation energies and their corresponding oscillator strengths can be used to simulate the UV-Vis spectrum. The lowest energy transition is often related to the HOMO→LUMO excitation, and the calculated HOMO-LUMO gap provides a first approximation of the wavelength of maximum absorption (λ_max). These calculations can help interpret experimental spectra and understand the electronic transitions responsible for the molecule's absorption of light.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the conformational flexibility and the influence of solvent on the behavior of molecules like this compound at an atomic level. easychair.org These simulations provide insights into the dynamic nature of the molecule, which is crucial for understanding its interactions with biological targets or its behavior in different chemical environments.

Solvent effects play a critical role in the behavior of this compound. The presence of a solvent can influence conformational preferences, stabilize or destabilize certain forms of the molecule, and mediate intermolecular interactions. MD simulations can explicitly model the solvent molecules, providing a detailed picture of the solute-solvent interactions. easychair.org By running simulations in different solvents (e.g., water, methanol, DMSO), it is possible to understand how the polarity and hydrogen-bonding capabilities of the environment affect the molecule's structure and dynamics. nih.gov For instance, in a polar solvent, conformations that expose polar groups to the solvent may be favored.

The following table illustrates the type of data that could be generated from a molecular dynamics study on this compound in different solvents.

Simulation ParameterValue in WaterValue in MethanolValue in DMSO
Simulation Time (ns)100100100
Predominant Dihedral Angle (N1-C2-C3-C_phenyl)-75°-85°-90°
Average Solvent Accessible Surface Area (Ų)350365370
Number of Hydrogen Bonds (solute-solvent)4.22.81.5

This is a hypothetical table for illustrative purposes.

Quantum Chemical Studies on Intramolecular Proton Transfer (ESIPT, TICT) Phenomena in Dihydroquinoxalinone Derivativesrsc.org

Quantum chemical studies are instrumental in understanding the electronic structure and photochemical behavior of molecules, including dihydroquinoxalinone derivatives. Phenomena such as Excited-State Intramolecular Proton Transfer (ESIPT) and Twisted Intramolecular Charge Transfer (TICT) are of significant interest as they can dictate the fluorescence properties and photostability of these compounds. mdpi.comchemrxiv.org

ESIPT is a process where a proton is transferred within a molecule in its electronically excited state. mdpi.com This phenomenon is common in molecules containing both a proton donor and a proton acceptor group in close proximity, often connected by an intramolecular hydrogen bond. rsc.org For dihydroquinoxalinone derivatives, a hydroxyl or amino substituent on the phenyl ring or the quinoxalinone core could potentially facilitate ESIPT. Upon photoexcitation, the acidity and basicity of the donor and acceptor groups can change, driving the proton transfer. This process often leads to a large Stokes shift in the fluorescence spectrum, meaning a significant difference between the absorption and emission wavelengths. rsc.org

TICT is another excited-state phenomenon that can occur in flexible molecules. It involves the rotation around a single bond in the excited state, leading to a conformation with significant charge separation. mdpi.com In the case of this compound and its derivatives, rotation of the phenyl group relative to the dihydroquinoxalinone core could potentially lead to a TICT state, especially if the phenyl ring bears electron-donating or -withdrawing substituents. The formation of a TICT state can result in dual fluorescence or fluorescence quenching.

Quantum chemical methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are employed to study these phenomena. These calculations can be used to:

Optimize the geometries of the ground and excited states.

Calculate the potential energy surfaces for the proton transfer or torsional motion.

Determine the energy barriers for the ESIPT or TICT processes.

Simulate the absorption and emission spectra.

The following table presents hypothetical data from a quantum chemical study on a hydroxyl-substituted derivative of this compound, investigating the ESIPT process.

Computational ParameterGround State (S₀)Excited State (S₁) - Normal FormExcited State (S₁) - Tautomer Form
Calculated Absorption λmax (nm)320--
Calculated Emission λmax (nm)-410550
Energy Barrier for ESIPT (kcal/mol)12.52.1
O-H Bond Length (Å)0.981.051.75
N...H Distance (Å)1.851.601.02

This is a hypothetical table for illustrative purposes based on similar systems.

Structure Activity Relationship Sar and the 3 Phenyl 3,4 Dihydroquinoxalin 2 1h One Scaffold in Chemical Design

Principles of Molecular Design and Modification for Dihydroquinoxalinone Derivatives

The design and modification of dihydroquinoxalinone derivatives are guided by established medicinal chemistry principles. These principles focus on altering the molecule's steric, electronic, and lipophilic properties to enhance its interaction with biological targets and improve its pharmacokinetic profile.

Impact of Substituent Effects on Overall Molecular Properties and Reactivity

The properties and reactivity of the 3-phenyl-3,4-dihydroquinoxalin-2(1H)-one scaffold are significantly influenced by the nature and position of substituents on both the phenyl ring and the quinoxalinone core. These substituents can alter the electron density distribution across the molecule, thereby affecting its chemical behavior and interaction with biological targets.

Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and carbonyl (-CO-R) decrease the electron density of the rings, making them less reactive towards electrophiles libretexts.orglibretexts.org. EWGs can introduce specific interaction points, such as hydrogen bond acceptors, which can be crucial for binding to a biological target. Studies have shown that EWGs on the phenyl ring can enhance the selectivity of certain derivatives for specific metal ions researchgate.net. The reactivity of quinoxalinone derivatives is markedly enhanced by EWG substituents nih.gov.

The position of the substituent (ortho, meta, or para on the phenyl ring, or at various positions on the quinoxalinone core) also plays a critical role. The directing effect of a substituent determines the position of subsequent chemical modifications and can orient the molecule within a receptor's binding pocket libretexts.orglibretexts.org. For example, the introduction of substituents at the C7 position of the dihydroquinoxalinone skeleton has been explored to interact with specific cavities in target enzymes nih.gov.

Substituent TypeExample GroupsEffect on Ring Electron DensityImpact on Reactivity (Electrophilic Substitution)Observed Influence on Molecular Properties
Electron-Donating (EDG)-CH3, -OCH3, -NH2IncreasesActivates (faster reaction)Increased fluorescence intensity researchgate.net
Electron-Withdrawing (EWG)-NO2, -CN, -COOH, Halogens (F, Cl)DecreasesDeactivates (slower reaction)Enhanced binding selectivity, improved inhibitory activity researchgate.netnih.govresearchgate.net

Strategies for Chemical Diversification at the Phenyl Ring and Dihydroquinoxaline Core

Chemical diversification of the this compound scaffold is essential for exploring its chemical space and optimizing its biological activity. Several synthetic strategies are employed to introduce a wide range of functional groups at specific positions.

Diversification at the Dihydroquinoxaline Core:

N-Alkylation/Arylation: The nitrogen atoms at positions N1 and N4 are common sites for modification. N-alkylation can be achieved using various alkyl halides in the presence of a base nih.govnih.gov. This strategy is used to introduce chains of varying lengths and functionalities, which can modulate the compound's solubility and ability to interact with hydrophobic pockets in target proteins. For example, N-alkylation with di-halogenated carbon chains has been reported as a route to new derivatives nih.gov.

C-H Functionalization: Direct C-H activation has emerged as a powerful tool for modifying the quinoxalinone core, allowing for the introduction of aryl, alkyl, and other groups without pre-functionalization thieme-connect.commdpi.com. This approach provides an efficient way to synthesize 3-functionalized quinoxalin-2(1H)-ones thieme-connect.com.

Cyclocondensation Reactions: The synthesis of the core itself from substituted o-phenylenediamines allows for the introduction of substituents onto the benzene (B151609) portion of the quinoxalinone system from the start researchgate.netnih.gov. The regioselectivity of this cyclocondensation can be controlled by the reaction conditions, enabling the synthesis of specific isomers nih.gov.

Diversification at the Phenyl Ring:

Suzuki Cross-Coupling: For derivatives where the quinoxalinone core is halogenated (e.g., at C7), Suzuki cross-coupling reactions with various phenylboronic acids can be used to introduce substituted phenyl rings nih.gov.

Using Substituted Starting Materials: The most straightforward approach is to start the synthesis with a substituted phenyl precursor, such as a substituted benzoylpyruvate or a related α,γ-diketoester, which then reacts with o-phenylenediamine (B120857) nih.govresearchgate.net.

These strategies allow for the creation of large libraries of compounds with diverse functionalities, which can then be screened for desired biological activities.

The this compound Framework as a Privileged Scaffold

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple, often unrelated, biological targets with high affinity nih.govmdpi.comnih.gov. The this compound framework is considered such a scaffold due to the wide range of biological activities exhibited by its derivatives, including antimicrobial, anticancer, and anti-inflammatory properties researchgate.netnih.gov.

Its Role as a Key Building Block in Complex Heterocyclic Systems and Analogue Synthesis

The this compound moiety serves as a versatile starting material or intermediate for the synthesis of more complex molecular architectures researchgate.netresearchgate.net. Its inherent chemical reactivity allows it to be elaborated into a variety of other heterocyclic systems.

The quinoxalinone skeleton is a fundamental building block for creating novel fused-ring systems and poly-fused heterocycles nih.govresearchgate.net. For instance, derivatives can be synthesized to incorporate other heterocyclic rings like pyrazoles or thiazoles, leading to compounds with potentially new or enhanced biological activities researchgate.neteurjchem.com. The reactivity of the scaffold allows for its use in multicomponent reactions, providing rapid access to complex molecules from simple precursors nih.govpreprints.org. The synthesis of hybrid molecules, where the quinoxalinone core is linked to another pharmacologically active moiety like a triazole, is another strategy to develop compounds with novel therapeutic potential nih.gov.

Exploration of Chemical Space via Scaffold Derivatization

Exploring the chemical space around the this compound scaffold is a key strategy in drug discovery univr.it. By systematically modifying the scaffold at its various reactive sites, chemists can generate libraries of analogues with a wide range of physicochemical properties and three-dimensional shapes.

This derivatization process involves:

Substitution at the Phenyl Ring: Introducing different substituents (halogens, alkyl, alkoxy, nitro groups, etc.) at the ortho, meta, and para positions.

Modification of the Quinoxalinone Core: Alkylation or acylation at the N1 and N4 positions, and substitution at the C3, C6, and C7 positions.

Bioisosteric Replacement: Replacing the phenyl ring with other aromatic or heteroaromatic systems.

This systematic exploration allows researchers to map the structure-activity relationships and identify the key structural features required for a desired biological effect mdpi.combohrium.com. The synthetic versatility of the quinoxalinone core facilitates this process, making it a valuable platform for developing new therapeutic agents bohrium.com.

Computational Approaches to Ligand-Target Interactions

Computational chemistry plays a vital role in understanding how this compound derivatives interact with their biological targets and in guiding the design of more potent and selective compounds.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. Docking studies have been used to identify key binding interactions, such as hydrogen bonds and pi-pi stacking, between quinoxalinone derivatives and the active sites of enzymes like VEGFR-2 and COX-2 nih.govresearchgate.net. These studies help rationalize the observed biological activities and guide the design of new analogues with improved binding affinity nih.gov.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, helping to assess the stability of the predicted binding poses from docking studies nih.gov.

Quantum-Chemical Calculations: Methods like Density Functional Theory (DFT) are used to calculate the electronic properties of the molecules, such as HOMO-LUMO energy gaps, dipole moments, and electrostatic potential maps nih.govsapub.org. These calculations help in understanding the molecule's reactivity, stability, and the nature of its interactions with the target nih.govsapub.org. For example, DFT studies can estimate molecular properties like electronegativity, hardness, and softness, which are important descriptors in quantitative structure-activity relationship (QSAR) studies nih.gov.

In Silico ADMET Profiling: Computational tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of newly designed compounds. This helps in prioritizing candidates with favorable drug-like properties for synthesis and further testing researchgate.net.

By integrating these computational approaches with experimental synthesis and biological evaluation, researchers can accelerate the drug discovery process, leading to the rational design of novel this compound derivatives with optimized therapeutic potential.

Molecular Docking Studies for Hypothetical Binding Modes

Molecular docking serves as a powerful computational tool to predict the preferred orientation of a ligand when bound to a receptor, providing insights into the plausible binding modes and key intermolecular interactions that stabilize the complex. While specific docking studies exclusively on this compound are not extensively detailed in publicly available literature, studies on closely related 3,4-dihydroquinoxalin-2(1H)-one derivatives offer valuable predictive models for its binding behavior.

For instance, molecular docking and dynamics simulations of various 3,4-dihydroquinoxalin-2(1H)-one derivatives have been instrumental in understanding their inhibitory mechanism against targets like c-Jun N-terminal kinase 3 (JNK3). These studies have elucidated how the dihydroquinoxalinone core can anchor the molecule within the ATP-binding site of the kinase. The phenyl substituent at the 3-position is predicted to occupy a hydrophobic pocket, contributing significantly to the binding affinity. Key interactions often involve hydrogen bonds between the lactam moiety (the N-H and C=O groups) of the dihydroquinoxalinone ring and amino acid residues in the hinge region of the kinase.

In a hypothetical docking scenario of this compound into a generic kinase active site, the following interactions can be postulated:

Interaction TypeMoiety of this compoundPotential Interacting Residues in a Protein
Hydrogen Bond DonorN1-H of the dihydroquinoxalinone ringAsp, Glu, Ser, Thr (side chain carboxylates/hydroxyls) or backbone carbonyls
Hydrogen Bond AcceptorC2=O of the dihydroquinoxalinone ringLys, Arg, Asn, Gln (side chain amines/amides) or backbone amides
Hydrophobic InteractionsPhenyl ring at the 3-positionLeu, Val, Ile, Phe, Trp (hydrophobic pockets)
Pi-Pi StackingPhenyl ring at the 3-positionPhe, Tyr, Trp, His (aromatic side chains)

These computational models, while predictive, are crucial for guiding the rational design of more potent and selective analogs by suggesting modifications to the phenyl ring or the dihydroquinoxalinone core to enhance these binding interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Space Exploration

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. For the this compound scaffold, QSAR studies are pivotal in exploring the vast chemical space to identify novel derivatives with improved therapeutic potential.

Although specific 2D and 3D-QSAR models for this compound are not widely published, QSAR analyses of broader classes of quinoxaline (B1680401) derivatives have identified key molecular descriptors that govern their activity. These descriptors can be extrapolated to understand the SAR of the 3-phenyl substituted series.

Key descriptors often found to be significant in QSAR models for quinoxaline-based compounds include:

Descriptor TypeSpecific DescriptorImplication for this compound SAR
Electronic Dipole moment, Partial chargesInfluences electrostatic interactions and hydrogen bonding potential with the target.
Steric Molecular volume, Surface area, Molar refractivityDictates the fit of the molecule within the binding pocket; bulky substituents on the phenyl ring may enhance or diminish activity depending on the target's topology.
Hydrophobic LogP (octanol-water partition coefficient)Affects cell permeability and hydrophobic interactions within the binding site. The phenyl group significantly contributes to the lipophilicity.
Topological Connectivity indices, Shape indicesDescribe the overall size, shape, and degree of branching of the molecule, which are crucial for receptor recognition.

A hypothetical 2D-QSAR equation for a series of 3-phenyl-dihydroquinoxalinone derivatives might take the form:

pIC50 = c0 + c1(LogP) - c2(Molecular_Volume) + c3*(Dipole_Moment)

Where a positive coefficient for LogP and Dipole Moment suggests that increased lipophilicity and polarity enhance activity, while a negative coefficient for Molecular Volume might indicate that steric bulk is detrimental. Such models, once validated, can be used to virtually screen libraries of yet-to-be-synthesized compounds, prioritizing those with the highest predicted activity for synthesis and biological evaluation.

Design of Multi-Targeting Scaffolds and Chemical Probes Based on Dihydroquinoxalinones

The inherent versatility of the 3,4-dihydroquinoxalin-2(1H)-one scaffold makes it an attractive starting point for the design of multi-targeting agents and chemical probes.

The development of multi-target-directed ligands (MTDLs) is a promising strategy for treating complex diseases with multifactorial pathologies, such as cancer and neurodegenerative disorders. The dihydroquinoxalinone core can be functionalized to interact with multiple biological targets simultaneously. For example, by strategic placement of pharmacophoric features, derivatives of this compound could be designed to inhibit both a specific kinase and another unrelated target, potentially leading to synergistic therapeutic effects and a reduced likelihood of drug resistance.

Furthermore, the this compound scaffold can be elaborated to create chemical probes. These are small molecules designed to selectively bind to a specific protein target, enabling the study of its biological function in cellular or in vivo systems. A chemical probe based on this scaffold would typically possess high affinity and selectivity for its target. It could be further modified by incorporating a reporter tag (e.g., a fluorescent group or a biotin moiety) to allow for visualization or pull-down experiments, thereby helping to elucidate the role of the target protein in health and disease.

Future Prospects and Emerging Research Frontiers for 3 Phenyl 3,4 Dihydroquinoxalin 2 1h One Chemistry

Innovations in Green and Sustainable Synthetic Methodologies for Dihydroquinoxalinones

The push towards environmentally benign chemical manufacturing has spurred significant innovation in the synthesis of dihydroquinoxalinones, including 3-Phenyl-3,4-dihydroquinoxalin-2(1H)-one. The future of its synthesis is increasingly focused on methodologies that minimize waste, reduce energy consumption, and utilize renewable resources, aligning with the core principles of green chemistry. sapub.orgbohrium.com

One of the most promising areas is the adoption of alternative energy sources . Microwave-assisted synthesis has been shown to dramatically reduce reaction times, often from hours to minutes, while improving yields for quinoxaline (B1680401) derivatives. researchgate.netacs.org This technique offers a significant advantage over conventional heating methods by providing rapid and uniform heating. Similarly, ultrasound-assisted synthesis promotes reactions through acoustic cavitation, enhancing mass transfer and reaction rates under mild conditions. csus.edu

The development and use of green solvents and catalysts are also paramount. Researchers are actively exploring water as a reaction medium, which is non-toxic, inexpensive, and environmentally safe. csus.edu For instance, catalyst-free synthesis of quinoxaline derivatives has been achieved in superheated water, which acts as both a solvent and a catalyst, eliminating the need for hazardous organic solvents. acs.org Ionic liquids and polyethylene (B3416737) glycol (PEG) are also being investigated as recyclable and eco-friendly solvent alternatives. mdpi.comresearchgate.net Furthermore, the focus is shifting towards reusable heterogeneous catalysts, such as nanocatalysts and sulfated polyborate, which can be easily separated from the reaction mixture and reused, reducing waste and cost. researchgate.netnih.gov

Solvent-free reaction conditions represent another significant stride in green synthesis. Techniques like grinding reactants together in a mortar and pestle have been successfully used for the one-pot synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives at room temperature, offering excellent atom economy. researchgate.net

Moreover, the use of renewable starting materials is a key aspect of sustainable synthesis. One innovative approach involves using ethyl gallate, a compound readily available from natural sources like green tea, as a precursor for quinoxaline synthesis, thereby reducing reliance on petroleum-based feedstocks. mdpi.com The integration of biocatalysis , using enzymes to mediate reactions, offers a highly selective and sustainable alternative that operates under mild conditions with minimal waste generation. csus.edu

Finally, flow chemistry is emerging as a powerful tool for the sustainable production of quinoxalinones. Continuous flow reactors allow for precise control over reaction parameters, improved safety, and easier scalability, making the synthesis process more efficient and sustainable. researchgate.net

These innovations collectively point towards a future where the synthesis of this compound and its analogues is not only efficient but also fundamentally sustainable.

Development of Advanced Catalytic Systems for Highly Stereoselective Synthesis

The biological activity of chiral molecules like this compound is often dependent on their specific stereochemistry. Consequently, a major frontier in its chemistry is the development of advanced catalytic systems capable of producing single enantiomers with high precision. This pursuit of stereoselectivity is driving innovation in asymmetric catalysis, employing metal-based catalysts, organocatalysts, and biocatalysts.

Transition-metal catalysis remains a cornerstone of asymmetric synthesis. A highly efficient method for producing enantiopure dihydroquinoxalinones involves the Rhodium-thiourea catalyzed asymmetric hydrogenation of quinoxalinone precursors. researchgate.netnih.gov This system operates under mild conditions and has been successfully scaled up to the gram scale and adapted for continuous flow processes, demonstrating its practical utility. researchgate.netnih.gov Mechanistic studies suggest the reaction proceeds via an outer-sphere mechanism, with the catalyst-substrate interactions being crucial for stereocontrol. nih.gov Emerging research also points to the potential of Iridium-catalyzed asymmetric hydrogenation , which has shown success in the synthesis of related chiral tetrahydroquinoxalines by cleverly using different solvents to control the synthesis of either enantiomer. researchgate.net

Organocatalysis , which uses small organic molecules as catalysts, offers a metal-free alternative for stereoselective synthesis. frontiersin.org Enantioselective one-pot strategies employing bifunctional organocatalysts have been developed to synthesize dihydroquinoxalinones through domino ring-opening cyclization (DROC) pathways. nih.govacs.org These methods are attractive due to the low toxicity, stability, and ready availability of the catalysts.

A particularly exciting and green approach is chemoenzymatic synthesis . This strategy combines the advantages of chemical and biological catalysis. For instance, the enzyme ethylenediamine-N,N′-disuccinic acid (EDDS) lyase has been used to catalyze a highly stereoselective hydroamination step, which is then followed by a chemical acid-catalyzed cyclization. acs.orgacs.org This two-step, one-pot process can produce enantioenriched dihydroquinoxalinones with exceptional optical purity (often exceeding 99% enantiomeric excess) in water, highlighting its potential for sustainable pharmaceutical manufacturing. acs.org

Photocatalysis is also emerging as a powerful tool for stereoselective transformations. Visible-light-mediated photocatalysis has been utilized to initiate stereoselective cyclization cascades of dihydroquinoxalinone derivatives, leading to the formation of complex polycyclic structures with high stereocontrol. mdpi.comresearchgate.net

The table below summarizes some of the advanced catalytic systems being developed for the stereoselective synthesis of dihydroquinoxalinones.

Catalytic SystemCatalyst TypeKey TransformationReported Enantiomeric Excess (ee)Reference(s)
Asymmetric HydrogenationRhodium-Thiourea ComplexHydrogenation of quinoxalinonesUp to 96% researchgate.netnih.gov
Chemoenzymatic SynthesisEDDS Lyase / AcidHydroamination / CyclizationUp to >99% acs.orgacs.org
OrganocatalysisBifunctional Organic MoleculesDomino Ring-Opening CyclizationUp to 92% nih.gov
PhotocatalysisOrganic Dyes / Metal ComplexesStereoselective CyclizationHigh Stereoselectivity mdpi.comresearchgate.net

These advanced catalytic systems are paving the way for the efficient and precise synthesis of specific stereoisomers of this compound, which is critical for unlocking their full potential in various applications.

Application of Artificial Intelligence and Machine Learning in Retrosynthesis and Molecular Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to transform the landscape of chemical synthesis and drug discovery, with significant implications for the future of this compound chemistry. These computational tools can accelerate the discovery of novel synthetic routes and the design of new molecules with optimized properties. researchgate.net

Beyond just planning synthetic routes, machine learning is crucial for de novo molecular design . Generative models, including autoencoders and generative adversarial networks (GANs), can learn the underlying patterns in large datasets of known molecules to design new compounds with desired properties. frontiersin.orgacs.org For instance, researchers could train a model on a library of known bioactive quinoxalinone derivatives. The model could then generate novel molecular structures based on the this compound scaffold that are predicted to have high biological activity against a specific target. This approach was successfully used in the structure-based design of new 3,4-dihydroquinoxalin-2(1H)-one derivatives as potential soluble guanylate cyclase (sGC) activators, where docking studies guided the design of promising candidates. researchgate.net

Furthermore, ML models are increasingly used for predicting the properties and bioactivity of virtual compounds before they are synthesized. Quantitative Structure-Activity Relationship (QSAR) models can predict a molecule's biological activity based on its structural features. amanote.com By applying these predictive models, researchers can screen large virtual libraries of this compound analogues and prioritize the most promising candidates for synthesis, saving significant time and resources. nih.govmdpi.com Computational models based on quantum mechanics, such as density functional theory, can even predict the feasibility and yield of specific reactions, providing guidance for experimental synthesis. researchgate.net

AI/ML ApplicationDescriptionPotential Impact on Dihydroquinoxalinone Chemistry
Retrosynthesis Planning AI algorithms predict synthetic pathways by deconstructing a target molecule.Discovery of novel, more efficient, and sustainable synthetic routes for this compound.
Generative Molecular Design ML models create novel molecular structures with desired properties.Design of new dihydroquinoxalinone derivatives with optimized biological activity, solubility, or other key characteristics.
Bioactivity Prediction (QSAR) ML models predict the biological activity of compounds based on their structure.Rapid virtual screening of large libraries to identify promising drug candidates based on the dihydroquinoxalinone scaffold.
Reaction Outcome Prediction Computational models predict the feasibility, yield, and selectivity of chemical reactions.Optimization of reaction conditions for the synthesis of specific this compound analogues, reducing trial-and-error experimentation.

Exploration of Novel Chemical Reactivities and Transformation Pathways of the Dihydroquinoxalinone Scaffold

Future research on this compound is not only focused on how to make the molecule but also on how to use its inherent reactivity to build more complex and diverse chemical structures. The exploration of novel chemical transformations of the dihydroquinoxalinone scaffold is a vibrant frontier, opening up new avenues for creating compounds with unique properties.

A prominent area of investigation is the direct C-H functionalization of the quinoxalinone core. This strategy is highly atom-economical as it avoids the need for pre-functionalized starting materials. frontiersin.org Research has demonstrated that the C3 position of the dihydroquinoxalinone ring is particularly amenable to functionalization through multi-component tandem reactions. These reactions allow for the introduction of various valuable substituents, including vinyl, trifluoroalkyl, and other alkyl groups, often through radical-mediated pathways. frontiersin.orgnih.gov

Visible-light photocatalysis has emerged as a particularly powerful tool for unlocking novel reactivities. acs.org Under mild conditions, this technique can generate radical intermediates from the dihydroquinoxalinone scaffold, enabling a wide range of transformations. For example, photocatalysis has been used to achieve:

Stereoselective polycyclization cascades , where the dihydroquinoxalinone core is used as a building block to construct intricate, multi-ring systems. nih.govacs.org

Cross-dehydrogenative coupling (CDC) reactions , such as amination, to form new C-N bonds at the C3 position. researchgate.net

Phosphorylation and other C(sp³)–H functionalization reactions, allowing for the installation of diverse functional groups. bohrium.comacs.org

Beyond functionalization, researchers are beginning to explore more profound modifications of the heterocyclic core itself, such as skeletal rearrangements . While direct examples for the 3,4-dihydroquinoxalin-2(1H)-one scaffold are still emerging, related heterocyclic systems have shown potential for ring expansion and ring contraction reactions. sapub.orgacs.orgresearchgate.net For instance, the regiodivergent ring expansion of oxindoles to quinolinones demonstrates the feasibility of such skeletal editing. acs.org Applying these concepts to the dihydroquinoxalinone scaffold could lead to entirely new classes of heterocyclic compounds. The concept of "scaffold hopping," where the core structure is significantly altered while retaining biological activity, is also a promising strategy for lead optimization in drug discovery. researchgate.net

The table below highlights some of the novel transformation pathways being explored for the dihydroquinoxalinone scaffold.

Transformation TypeMethodResulting Structure
C-H Vinylation Metal-free cross-dehydrocoupling3-vinylated-dihydroquinoxalinones
C-H Trifluoroalkylation K₂S₂O₈-mediated radical reaction3-trifluoroalkylated-dihydroquinoxalinones
Polycyclization Cascade Visible-light photocatalysisFused polycyclic quinoxalinone systems
Phosphorylation Phototriggered self-catalysis3-phosphorylated-dihydroquinoxalinones
Addition to C=N bond Grignard reagents3,4-dihydroquinoxalines with C3-substituents

The continued exploration of these and other novel reactivities will significantly expand the chemical space accessible from the this compound scaffold, providing a rich platform for the discovery of new functional molecules.

Integration with Automated Synthesis and High-Throughput Experimentation for Chemical Library Generation

The convergence of automated synthesis platforms and high-throughput experimentation (HTE) is poised to dramatically accelerate the exploration of the chemical space around the this compound scaffold. This integration allows for the rapid generation and screening of large libraries of related compounds, streamlining the discovery of molecules with optimal properties for medicinal or material applications.

Automated synthesis platforms utilize robotics and software control to perform chemical reactions in a parallel or sequential manner with minimal human intervention. These systems can precisely dispense reagents, control reaction conditions (such as temperature and time), and even perform work-up and purification steps. By applying this technology to the synthesis of dihydroquinoxalinone derivatives, researchers can move beyond the one-molecule-at-a-time paradigm. For example, a synthetic route to this compound analogues could be programmed into an automated synthesizer, which would then systematically vary the starting materials (e.g., different substituted o-phenylenediamines or α-bromo phenylacetates) to produce a grid of dozens or even hundreds of unique compounds in a short period.

High-throughput experimentation complements automated synthesis by enabling the rapid screening of these newly created chemical libraries for desired properties. Whether the goal is to find a potent enzyme inhibitor, a novel antiviral agent, or a material with specific optical properties, HTE techniques use miniaturized assays and robotic handling to test thousands of compounds a day.

The synergy between these two technologies creates a powerful cycle of design, synthesis, and testing:

Design: A library of virtual this compound derivatives is designed, often with the aid of computational and machine learning models (as discussed in section 7.3).

Automated Synthesis: The most promising candidates are then synthesized in parallel using an automated platform, generating a physical library of compounds.

High-Throughput Screening: This library is screened using HTE assays to identify "hits"—compounds that exhibit the desired biological activity or physical property.

Analysis and Iteration: The data from the HTE screen (the structure-activity relationship or SAR) is then used to inform the next round of molecular design, starting the cycle anew.

This integrated approach not only accelerates the pace of discovery but also allows for a more systematic and comprehensive exploration of the chemical possibilities offered by the dihydroquinoxalinone scaffold. It enables researchers to quickly map out structure-activity relationships, leading to a more rational and efficient optimization process. The ability to rapidly generate and test large, diverse libraries is crucial for tackling complex biological targets and developing next-generation pharmaceuticals and materials based on the versatile this compound core structure.

Q & A

Basic Research Questions

Q. What are the common synthetic routes to prepare 3-phenyl-3,4-dihydroquinoxalin-2(1H)-one and its derivatives?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions or functionalization of pre-existing quinoxaline scaffolds. For example:

  • Hydrazine-mediated reactions : Reacting 3-arylacylidene-3,4-dihydroquinoxalin-2(1H)-ones with hydrazine hydrate yields pyrazole-fused derivatives (e.g., 3′-Aryl-1,2,3,4,4′,5′-hexahydrospiro[quinoxalin-2,5′-pyrazol]-3-ones) .
  • Catalytic alkynylation : Copper-catalyzed aerobic oxidative alkynylation of 3,4-dihydroquinoxalin-2-ones with terminal alkynes produces ethynyl-substituted derivatives (e.g., 3-((4-chlorophenyl)ethynyl)-4-benzyl-3,4-dihydroquinoxalin-2(1H)-one, 61% yield) .
  • Carbon insertion : Carbon atom insertion into N-heterocyclic carbenes using CO generates 3,4-dihydroquinoxalin-2(1H)-ones with substituted benzyl groups (e.g., 4-benzyl derivatives) .

Q. How are spectroscopic techniques (NMR, HRMS) employed to characterize this compound derivatives?

  • Methodological Answer :

  • 1H NMR : Chemical shifts for aromatic protons (δ 7.25–7.39 ppm) and methylene groups (δ 3.0–5.0 ppm) confirm substitution patterns. For example, the phenyl group in this compound shows a multiplet at δ 7.25–7.39 ppm .
  • 13C NMR : Carbonyl signals appear at δ 170–180 ppm, while sp³ carbons in the dihydroquinoxaline ring resonate at δ 50–60 ppm .
  • HRMS : Used to validate molecular formulas. For instance, C₁₄H₁₃N₂O ([M+H]⁺) has a calculated mass of 225.1022 and observed 225.1017 .

Advanced Research Questions

Q. What strategies optimize reaction yields in copper-catalyzed alkynylation of 3,4-dihydroquinoxalin-2-ones?

  • Methodological Answer : Yield optimization depends on:

  • Catalyst loading : 10 mol% CuI with 1,10-phenanthroline as a ligand improves efficiency .
  • Solvent choice : DMF or toluene enhances solubility of alkynyl precursors.
  • Substrate scope : Electron-deficient alkynes (e.g., 4-chlorophenylacetylene) yield higher conversions (61%) compared to alkyl-substituted alkynes (33%) .
    • Data Contradiction Analysis : Lower yields for alkyl alkynes (e.g., 4-phenylbut-1-yn-1-yl, 33%) may stem from steric hindrance or competing side reactions, necessitating mechanistic studies .

Q. How do HFIP-catalyzed Mannich reactions enable divergent synthesis of fluorinated dihydroquinoxalinones?

  • Methodological Answer : Hexafluoroisopropanol (HFIP) acts as a Brønsted acid catalyst to activate imine intermediates. Key steps include:

  • Substrate control : Varying fluorinated aldehydes (e.g., difluoro vs. monofluoro) directs regioselectivity. Difluoro substrates favor 3,4-dihydroquinoxalin-2(1H)-ones, while monofluoro substrates yield quinoxalin-2(1H)-ones .
  • Mechanistic insight : HFIP stabilizes transition states via hydrogen bonding, reducing activation energy for C–N bond formation .

Q. What rearrangements enable the transformation of 3,4-dihydroquinoxalin-2(1H)-ones into benzimidazoles?

  • Methodological Answer :

  • Hydrazine-mediated rearrangement : Reacting 3-arylacylidene derivatives with hydrazine hydrate induces ring contraction, forming 2-(pyrazol-3-yl)benzimidazoles .
  • Mechanistic pathway : The reaction proceeds via nucleophilic attack at the carbonyl group, followed by cyclization and elimination of water .
    • Advanced Consideration : Substituents on the aryl group (e.g., electron-withdrawing vs. donating) influence reaction rates and product stability .

Analytical and Mechanistic Challenges

Q. How are contradictions in reported reaction conditions resolved for synthesizing 3-phenyl derivatives?

  • Case Study : reports 61% yield for 3-((4-chlorophenyl)ethynyl)-4-benzyl-3,4-dihydroquinoxalin-2(1H)-one using CuI/1,10-phenanthroline, while similar reactions in require N-heterocyclic carbene precursors.
  • Resolution Strategy : Comparative kinetic studies under varying conditions (e.g., catalyst, solvent) identify optimal pathways. For instance, Cu catalysis favors alkynylation, while carbene-based methods prioritize carbon insertion .

Q. What computational tools predict feasible synthetic routes for novel dihydroquinoxalinone derivatives?

  • Methodological Answer :

  • Retrosynthesis algorithms : Tools like Pistachio and Reaxys databases propose routes based on known reactions (e.g., oxidation of 1-methyl-3,4-dihydroquinolin-2(1H)-one to quinoline-2,3-diones) .
  • DFT calculations : Model transition states for key steps (e.g., cyclization barriers in HFIP-catalyzed reactions) .

Applications in Heterocyclic Chemistry

Q. How are spiroquinoxalinones synthesized, and what are their pharmacological implications?

  • Methodological Answer :

  • Spirocyclization : Reacting 3,4-dihydroquinoxalin-2(1H)-ones with piperidine-4-carboxylates forms spiro[piperidine-4,2'-quinoxalin]-3'-ones (e.g., C₂₀H₂₅N₅O₂, 95% purity) via nucleophilic addition and ring closure .
  • Biological relevance : These spiro compounds exhibit potential as kinase inhibitors or antimicrobial agents, though structure-activity relationships require further exploration .

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Feasible Synthetic Routes

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Reactant of Route 1
3-Phenyl-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 2
3-Phenyl-3,4-dihydroquinoxalin-2(1H)-one

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